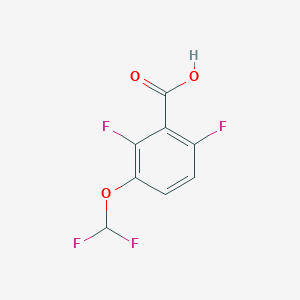

3-(Difluoromethoxy)-2,6-difluorobenzoic acid

Description

Systematic Nomenclature and Molecular Formula

The compound this compound is systematically identified through multiple chemical databases and nomenclature systems. According to the International Union of Pure and Applied Chemistry naming conventions, the compound bears the systematic name this compound, reflecting the presence of a difluoromethoxy group at the 3-position and fluorine atoms at the 2- and 6-positions of the benzoic acid framework.

The molecular formula of this compound is established as C₈H₄F₄O₃, indicating a molecular composition consisting of eight carbon atoms, four hydrogen atoms, four fluorine atoms, and three oxygen atoms. The molecular weight is consistently reported across multiple sources as 224.11 g/mol, with slight variations in precision depending on the database source. The compound is assigned the Chemical Abstracts Service registry number 1214379-50-6, which serves as its unique chemical identifier. An alternative Chemical Abstracts Service number 937650-39-0 has also been reported for this compound, though 1214379-50-6 appears to be the primary registry number.

The Simplified Molecular Input Line Entry System representation for this compound is documented as C1=CC(=C(C(=C1F)C(=O)O)F)OC(F)F, which encodes the complete structural connectivity. The International Chemical Identifier key RCXSQVVWMWIXDL-UHFFFAOYSA-N provides a standardized hash representation of the molecular structure. The compound is catalogued in the PubChem database under the identifier 46311569, facilitating access to additional structural and property data.

Stereochemical Configuration and Conformational Analysis

The stereochemical and conformational properties of this compound are governed by the spatial arrangement of its substituents and the rotational freedom around specific bonds. The compound exhibits significant conformational complexity due to the presence of the difluoromethoxy group, which can adopt multiple rotational conformations around the carbon-oxygen bond connecting it to the aromatic ring.

Computational analysis reveals that the compound possesses three rotatable bonds, contributing to its conformational flexibility. The carbon bond saturation, expressed as Fsp3, is calculated to be 0.125, indicating that the structure is predominantly aromatic with minimal saturation. The heavy atom count totals 15 atoms, all contributing to the overall three-dimensional structure of the molecule.

Research on related difluoromethyl-containing compounds provides insight into the conformational behavior of the difluoromethoxy group in this molecule. Studies on difluoroacetamide derivatives demonstrate that difluoromethyl groups exhibit significant rotational barriers, with values around 73 kJ mol⁻¹ reported for similar systems. In the gas phase, conformers with the carbon-hydrogen bond syn-periplanar to electron-withdrawing groups are typically favored by approximately 10 kJ mol⁻¹. However, this preference can be reversed in polar solvents due to the stabilization of conformers with greater dipole moments.

The difluoromethoxy group in this compound experiences electronic effects from both the electron-withdrawing difluoromethoxy substituent and the adjacent fluorine atoms at positions 2 and 6. These substituents create a complex electronic environment that influences the conformational preferences of the difluoromethoxy group. The high electronegativity of fluorine atoms results in electron density redistribution throughout the molecule, affecting both intramolecular interactions and overall molecular conformation.

The molecular geometry is further characterized by specific topological polar surface area calculations. The topological polar surface area is determined to be 46.53 Ų for one source and 47 Ų for another, reflecting the polar character contributed by the carboxylic acid group and the difluoromethoxy substituent. The compound contains two hydrogen bond acceptors and one hydrogen bond donor, consistent with the presence of the carboxylic acid functionality and the ether oxygen in the difluoromethoxy group.

Crystallographic Studies and Solid-State Packing Behavior

While specific crystallographic data for this compound was not directly available in the search results, valuable insights can be drawn from related difluorobenzoic acid compounds and general principles governing fluorinated aromatic carboxylic acids. The solid-state behavior of fluorinated benzoic acids is significantly influenced by the number, position, and nature of fluorine substituents, which affect both intermolecular hydrogen bonding patterns and crystal packing arrangements.

Crystallographic studies of related compounds, such as 2,6-difluorobenzoic acid, provide a foundation for understanding the potential solid-state structure of this compound. The parent 2,6-difluorobenzoic acid exhibits a melting point range of 157-161°C, indicating substantial intermolecular interactions in the solid state. The crystal structure of calcium 2,6-difluorobenzoate dihydrate has been determined, revealing monoclinic symmetry with space group C2/c. These structural parameters suggest that difluorobenzoic acid derivatives tend to form well-ordered crystalline structures with specific packing motifs.

The presence of the difluoromethoxy group at the 3-position in this compound introduces additional complexity to the crystal packing compared to simpler difluorobenzoic acids. The difluoromethoxy substituent can participate in various intermolecular interactions, including dipole-dipole interactions and weak hydrogen bonding through the fluorine atoms. These interactions can significantly influence the crystal structure and physical properties of the compound.

The calculated logarithm of the partition coefficient values for this compound range from 2.2644 to 2.69, indicating moderate lipophilicity. This property suggests that the compound exhibits balanced hydrophobic and hydrophilic characteristics, which can influence its crystallization behavior and solubility properties in different solvents. The moderate lipophilicity may promote the formation of layered crystal structures where hydrophobic aromatic regions and hydrophilic carboxylic acid groups segregate into distinct regions.

The solid-state packing behavior is also influenced by the molecular shape and size. With a heavy atom count of 15 and a molecular weight of 224.11 g/mol, the compound occupies a specific volume that affects its crystal packing efficiency. The presence of multiple fluorine atoms creates regions of high electron density that can lead to specific intermolecular orientations in the crystal lattice, potentially resulting in characteristic fluorine-fluorine interactions or fluorine-hydrogen contacts.

Temperature-dependent studies would be valuable for understanding the thermal behavior and phase transitions of this compound in the solid state. The multiple fluorine substituents likely contribute to enhanced thermal stability compared to non-fluorinated analogs, as fluorine atoms generally increase the thermal decomposition temperatures of organic compounds. Understanding these solid-state properties is crucial for applications requiring thermal processing or storage stability.

Propriétés

IUPAC Name |

3-(difluoromethoxy)-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-3-1-2-4(15-8(11)12)6(10)5(3)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSQVVWMWIXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material Preparation: 2,6-Difluorobenzoic Acid

The precursor 2,6-difluorobenzoic acid is commercially available or prepared via oxidation of 2,6-difluorotoluene or via halogen-metal exchange followed by carboxylation.

A typical preparation involves:

- Treatment of 2,6-difluorobromobenzene with butyllithium at low temperature (-65°C) to generate the aryllithium intermediate.

- Subsequent carboxylation by bubbling carbon dioxide through the reaction mixture.

- Acid workup to yield 2,6-difluorobenzoic acid.

This method provides high yields and regioselectivity for fluorine substitution at the 2 and 6 positions.

Introduction of the Difluoromethoxy Group at the 3-Position

The key step is the installation of the difluoromethoxy group (-OCHF2) at the 3-position of the 2,6-difluorobenzoic acid framework.

Two main approaches are reported:

Electrophilic Substitution via Organometallic Intermediates :

Starting from 1-bromo-2,6-difluorobenzene, treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide) generates an aryllithium species. This intermediate is then reacted with an electrophilic difluoromethoxylation reagent to install the -OCHF2 group at the 3-position.Nucleophilic Substitution on Activated Aromatic Rings :

Alternatively, 3-halo-2,6-difluorobenzoic acid derivatives can be converted to the difluoromethoxy analogs by nucleophilic displacement using difluoromethoxide sources under controlled conditions.

Oxidation to Benzoic Acid

If the intermediate is a benzaldehyde derivative (formed by formylation), oxidation is carried out to convert the aldehyde to the carboxylic acid:

- Oxidation reagents include chromic acid, potassium permanganate, or atmospheric oxygen.

- Preferred solvents for oxidation are non-ether solvents such as dichloromethane, chloroform, benzene, or toluene.

- Reactions are typically performed at ambient temperature or under reflux conditions depending on the solvent used.

Additional Functional Group Modifications

The process may include further substitution at the 5- or 6-positions if desired, by selective electrophilic aromatic substitution or lithiation followed by electrophile addition. These steps are optional and depend on the target derivative.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogen-metal exchange | Butyllithium (2.5 M in hexanes) | Anhydrous ether | -65°C | High | Generates aryllithium intermediate from 2,6-difluorobromobenzene |

| Carboxylation | CO2 bubbling | Ether | -65°C to RT | High | Converts aryllithium to 2,6-difluorobenzoic acid precursor |

| Difluoromethoxylation | Electrophilic difluoromethoxylation reagent | THF or similar | 0 to RT | Moderate | Introduces -OCHF2 group at 3-position via organometallic intermediate |

| Formylation | N,N-Dimethylformamide (DMF) as formylating agent | Halogenated or aromatic solvents | Ambient to reflux | Moderate | Forms benzaldehyde intermediate |

| Oxidation | Chromic acid, KMnO4, or air oxidation | DCM, chloroform, benzene, toluene | Ambient to reflux | Moderate to High | Converts aldehyde to benzoic acid |

| Optional substitution at 5/6 | Electrophilic substitution or lithiation + electrophile | Various | Controlled temperature | Variable | Allows further functionalization |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethoxy)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Applications De Recherche Scientifique

3-(Difluoromethoxy)-2,6-difluorobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical products.

Mécanisme D'action

The mechanism of action of 3-(Difluoromethoxy)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in vitro and in vivo . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key signaling molecules in the TGF-β1 pathway .

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional isomers (e.g., 3,4-DFBA vs. 2,6-DFBA) exhibit distinct chromatographic retention times and mass spectra despite identical molecular weights, enabling analytical differentiation .

- Functional group variations (e.g., sulfonamido in vs. methoxy in the target compound) influence applications, such as drug design or tracer utility .

Physicochemical Properties

Melting Points and Stability

- 2,6-DFBA : Melting point = 157–161°C .

- 3,4-DFBA and 2,6-DFBA : Identical molecular weights but differing crystal packing due to substitution patterns, as shown by X-ray crystallography (2,6-DFBA forms O–H⋯O hydrogen-bonded dimers) .

- This compound : Expected to have a lower melting point than 2,6-DFBA due to the bulky -OCF$_2$H group disrupting crystallinity.

Sorption and Environmental Behavior

- 2,6-DFBA and PFBA: Exhibit Langmuir sorption isotherms on peat, with 2,6-DFBA showing near-conservative (non-sorbing) behavior, ideal for hydrological tracers .

- This compound : The difluoromethoxy group may increase sorption affinity compared to 2,6-DFBA due to enhanced hydrophobicity.

Analytical Methods for Differentiation

Activité Biologique

Overview

3-(Difluoromethoxy)-2,6-difluorobenzoic acid (CAS No. 1214379-50-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of pulmonary fibrosis and epithelial-mesenchymal transition (EMT). This compound features difluoromethoxy and difluorobenzoic acid functional groups, which contribute to its lipophilicity and ability to modulate biological interactions.

The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. This pathway is crucial in various cellular processes, including EMT, which is implicated in fibrosis and cancer progression. The compound inhibits TGF-β1-induced EMT in type 2 lung epithelial cells (A549) by:

- Inhibiting Protein Expression : It reduces the expression of proteins associated with EMT such as α-smooth muscle actin (α-SMA), vimentin, and collagen I.

- Blocking Phosphorylation : The compound inhibits the phosphorylation of Smad2/3 proteins, essential mediators in the TGF-β1 signaling pathway .

Cellular Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability and EMT markers in A549 cells exposed to TGF-β1. The following table summarizes key findings from these studies:

Animal Models

In vivo studies using rat models have shown promising results regarding the therapeutic potential of this compound:

- Pulmonary Fibrosis : In bleomycin-induced pulmonary fibrosis models, treatment with this compound improved lung function and reduced weight loss associated with fibrosis .

- Histological Analysis : Histological examinations revealed reduced collagen deposition and inflammatory cell infiltration in lung tissues treated with the compound compared to control groups .

Dosage and Safety

Research indicates that lower doses of this compound effectively mitigate fibrosis without significant toxicity. The specific dosage used in studies often ranges from 50 to 200 µM, demonstrating a dose-dependent response in reducing EMT markers and inflammatory cytokines .

Q & A

Q. What are the recommended methods for synthesizing fluorinated benzoic acid derivatives like 3-(difluoromethoxy)-2,6-difluorobenzoic acid?

Fluorinated benzoic acids are typically synthesized via electrophilic substitution, ester hydrolysis, or fluorination of pre-functionalized intermediates. For example:

- Substitution reactions : Introduce fluorine atoms using fluorinating agents (e.g., HF, SF₄) under controlled conditions .

- Esterification followed by hydrolysis : Protect the carboxylic acid group during fluorination steps to avoid side reactions .

- Directed ortho-metalation : Enables regioselective fluorination in polyhalogenated aromatic systems .

Key Consideration: Optimize reaction temperature and solvent polarity to minimize defluorination or byproduct formation.

Q. How can the crystal structure of fluorinated benzoic acids be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 2,6-difluorobenzoic acid:

- Crystal system : Monoclinic (space group P2₁/c) with unit cell parameters a = 3.65 Å, b = 14.12 Å, c = 12.29 Å .

- Hydrogen bonding : Inversion dimers form via O–H⋯O bonds (R₂²(8) loops), with additional C–H⋯F interactions stabilizing the lattice .

- Data collection : Use a Bruker APEXII CCD diffractometer at 100 K for high-resolution data .

Tip: Low-temperature studies reduce thermal motion artifacts, enhancing structural accuracy .

Q. What are the key physical properties of 2,6-difluorobenzoic acid that inform experimental design?

Q. Which analytical techniques are critical for purity assessment?

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase columns and UV detection .

- NMR Spectroscopy : ¹⁹F NMR identifies fluorination patterns; chemical shifts correlate with electronic environments .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 158.10 for 2,6-difluorobenzoic acid) .

Q. How does fluorine substitution influence acidity in benzoic acid derivatives?

Fluorine’s electron-withdrawing effect increases acidity. For 2,6-difluorobenzoic acid:

- The ortho -F groups enhance resonance stabilization of the deprotonated form, lowering pKa compared to non-fluorinated analogs.

- Experimental validation via potentiometric titration in aqueous/organic solvents is recommended .

Advanced Research Questions

Q. What role do fluorinated benzoic acids play in metal-organic framework (MOF) synthesis?

2,6-Difluorobenzoic acid acts as a ligand in yttrium-based MOFs, forming μ₃-F bridged Y₆F₈ clusters. Key steps:

- Fluorine extraction : Y³⁺ ions cleave C–F bonds, enabling cluster formation .

- Topology control : Fluorine’s electronegativity directs network dimensionality (2D vs. 3D) .

- Applications : MOFs with fluorinated ligands exhibit enhanced stability for gas storage or catalysis .

Q. How can computational modeling predict reactivity in fluorinated benzoic acids?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate crystal packing using hydrogen-bonding parameters from SC-XRD data (e.g., O–H⋯O = 2.68 Å) .

- Software : Use SHELXTL for refinement and PLATON for topology analysis .

Q. What biological activities are observed in fluorinated benzoic acid analogs?

- Enzyme inhibition : 3,5-Difluoro-2-hydroxybenzoic acid mimics salicylic acid, inhibiting cyclooxygenase (COX) in vitro .

- Anti-inflammatory effects : Fluorine enhances lipophilicity, improving membrane permeability in cell-based assays .

- Methodology: Use fluorescence polarization assays to quantify binding affinity to target enzymes .

Q. How do hydrogen-bonding networks impact material properties?

In 2,6-difluorobenzoic acid:

Q. What environmental considerations apply to fluorinated benzoic acids?

- Persistence : C–F bonds resist hydrolysis, necessitating biodegradation studies via LC-MS/MS .

- Toxicity screening : Use EPA DSSTox databases to predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .

- Regulatory compliance: Adhere to REACH guidelines for handling fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.